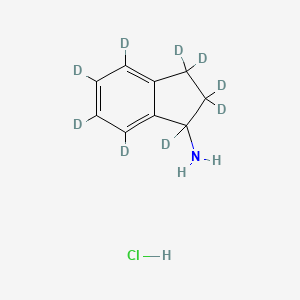
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride: is a deuterated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride typically involves multiple steps:
Deuteration of Indene: Indene is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Amination: The deuterated indene undergoes amination, where an amine group is introduced at the 1-position.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve:
Catalytic Deuteration: Using a deuterium gas and a suitable catalyst to achieve high levels of deuteration.
Continuous Flow Reactors: For the amination step to ensure consistent quality and yield.
Crystallization: To purify the final hydrochloride salt.
化学反応の分析
Types of Reactions
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, Acyl chlorides.
Major Products
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated hydrocarbons.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems due to the presence of deuterium.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs which may have improved metabolic stability.
Industry: Utilized in the synthesis of other deuterated compounds for various industrial applications.
作用機序
The mechanism by which 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride exerts its effects involves:
Molecular Targets: The amine group can interact with various biological targets, including enzymes and receptors.
Pathways: Deuterium substitution can alter the metabolic pathways, potentially leading to slower metabolism and longer duration of action.
類似化合物との比較
Similar Compounds
Indene: The non-deuterated parent compound.
Deuterated Benzene: Another deuterated aromatic compound.
Deuterated Toluene: A deuterated derivative of toluene.
Uniqueness
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride is unique due to:
High Level of Deuteration: Provides distinct advantages in NMR spectroscopy and metabolic studies.
Specific Amination: The presence of the amine group at the 1-position offers unique reactivity and potential biological activity.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
178.70 g/mol |
IUPAC名 |
1,2,2,3,3,4,5,6,7-nonadeuterioinden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/i1D,2D,3D,4D,5D2,6D2,9D; |
InChIキー |
RHAAGWRBIVCBSY-AFPZDCKGSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(C(C2([2H])N)([2H])[2H])([2H])[2H])[2H])[2H].Cl |
正規SMILES |
C1CC2=CC=CC=C2C1N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


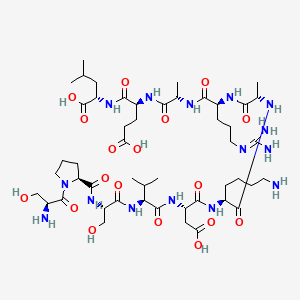
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
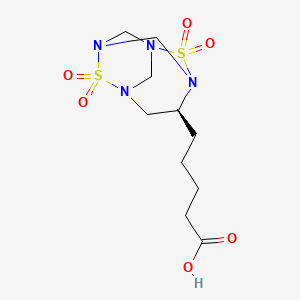
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
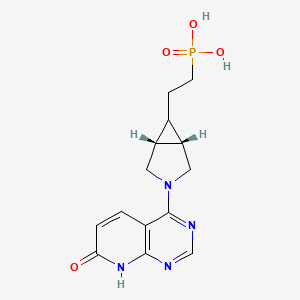
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
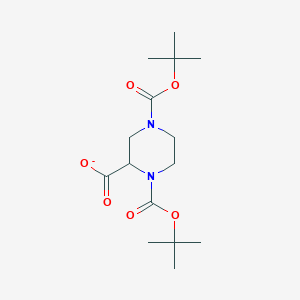
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

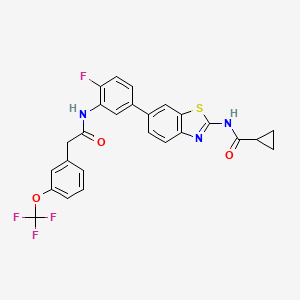
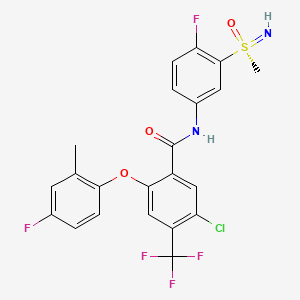
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)

